Sophocarpine

Description

Historical Context and Discovery

Sophocarpine, a bioactive alkaloid with a rich pharmacological history, has been integral to traditional Chinese medicine for over 2,000 years. Its earliest recorded use dates to the treatment of gastrointestinal disorders, including dysentery and enteritis, primarily through the consumption of Sophora flavescens Ait. and Sophora alopecuroides L.. These plants were valued for their bitter, cold-natured properties in traditional herbal formulations. The compound’s discovery as a defined chemical entity emerged from modern phytochemical studies, particularly during the 20th century, when advances in chromatography and spectroscopy enabled its isolation and structural elucidation.

Classification as a Quinolizidine Alkaloid

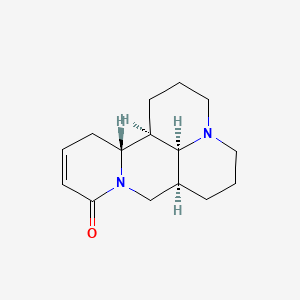

This compound belongs to the quinolizidine alkaloid family, characterized by a bicyclic nitrogen-containing heterocyclic structure. Its molecular formula is $$ \text{C}{15}\text{H}{22}\text{N}_2\text{O} $$, with a molecular weight of 246.35 g/mol. The quinolizidine scaffold comprises a 1-azabicyclo[4.4.0]decane core, which is biosynthesized from the amino acid l-lysine. This compound’s structure includes an α,β-unsaturated carbonyl group, a reactive site enabling chemical modifications for drug synthesis.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{22}\text{N}_2\text{O} $$ | |

| Molecular Weight | 246.35 g/mol | |

| Melting Point | 54–55°C | |

| Solubility | DMSO (100 mg/mL at 378.27 mM) |

Natural Sources in Traditional Chinese Medicine

This compound is predominantly sourced from three Sophora species:

- Sophora flavescens Ait. (shrubby sophora): Found in China, Japan, Korea, and Russia, this plant is traditionally used to treat fever, throat inflammation, and gastrointestinal infections.

- Sophora alopecuroides L. (ku dou zi): Native to northwest China, it is employed in treating bacillary dysentery, hepatitis, and skin disorders like eczema.

- Sophora subprostrata: A lesser-known source, though its alkaloid profiles overlap with the above species.

These plants are often combined in herbal formulations, such as the Kaihoujian spray, which leverages this compound’s anti-inflammatory effects for pharyngitis treatment.

Botanical Distribution and Ecological Significance

This compound-producing Sophora species exhibit distinct geographic distributions:

- Sophora flavescens: Native to China, India, Japan, Korea, and the Russian Far East, thriving in sandy grasslands and shrub forests.

- Sophora alopecuroides: Endemic to northwest China’s arid and semi-arid regions, where it serves as a pioneer species in desert ecosystems, enhancing soil stability and sandstorm resistance.

These plants are ecologically vital, contributing to nitrogen fixation and biodiversity conservation in harsh environments. Their distribution patterns have been influenced by historical trade routes, such as the Silk Road, which facilitated their spread across Asia.

Table 2: Geographic Distribution of this compound-Producing Species

| Species | Primary Regions | Ecological Role |

|---|---|---|

| Sophora flavescens | China, Japan, Korea, Russia | Nitrogen fixation, soil erosion prevention |

| Sophora alopecuroides | Northwest China | Desert reclamation, sandstorm mitigation |

Properties

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFPTSOPGCENQ-JLNYLFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78003-71-1 (hydrobromide) | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90215126 | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-15-4 | |

| Record name | (-)-Sophocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophocarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6483-15-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent Selection and Liquid-Liquid Extraction

The extraction of sophocarpine from Sophora flavescens roots primarily employs liquid-liquid partitioning. Studies demonstrate that methanol/water/diethylamine (55:45:0.10 v/v) achieves optimal separation efficiency, yielding 0.081 mg/g this compound with 85.38% recovery. Ethanol-water mixtures (70–80% ethanol) are preferred for initial crude extraction due to their ability to solubilize quinolizidine alkaloids while minimizing co-extraction of polar impurities.

A comparative analysis of extraction solvents reveals critical trade-offs:

| Solvent System | This compound Yield (mg/g) | Purity (%) | Recovery (%) |

|---|---|---|---|

| Methanol/water/diethylamine | 0.081 | 92.4 | 85.38 |

| Ethanol/water (70:30) | 0.067 | 88.1 | 79.24 |

| Chloroform/alkaline water | 0.072 | 90.3 | 82.15 |

pH-Dependent Partitioning

Alkalinity critically influences extraction efficiency. Adjusting pH to 9–10 using ammonium hydroxide enables selective partitioning into organic phases, with chloroform demonstrating superior this compound selectivity over ethyl acetate (partition coefficient K = 4.7 vs. 2.9). Countercurrent chromatography with hexane/ethyl acetate/methanol/water (3:5:3:5 v/v) further enhances purity to 95.2% in industrial workflows.

Modern Synthetic Approaches

Oxidation of Matrine Derivatives

This compound is synthesized via KMnO₄-mediated oxidation of matrine under acidic conditions (10% H₂SO₄, 60°C), achieving 68–72% conversion efficiency. The reaction proceeds through dehydrogenation at C13–C14, forming the characteristic α,β-unsaturated ketone moiety:

Critical process parameters include:

-

Temperature: 55–65°C (optimal 60°C)

-

Reaction time: 4–6 hours

-

Oxidant stoichiometry: 1.2:1 KMnO₄/matrine molar ratio

Hybrid Derivative Synthesis

Recent advances exploit this compound as a scaffold for antitumor agents. Esterification with cinnamic acid derivatives using DCC/DMAP coupling achieves 74–82% yields of hybrid compounds. The optimized protocol involves:

-

Boc protection of the secondary amine

-

LiAlH₄ reduction of ester groups

-

Steglich esterification with substituted cinnamic acids

Purification and Crystallization Techniques

Recrystallization Solvent Systems

Patent CN1325495C details industrial recrystallization methods using acetone/ethanol (90:10 v/v) for primary purification, followed by acetone/diethyl ether (80:20) for final polishing. This two-stage process elevates purity from 89% to 98.5% with 91% mass recovery.

| Recrystallization Stage | Solvent Ratio | Purity Increase (%) | Yield (%) |

|---|---|---|---|

| Primary | Acetone:EtOH 90:10 | 89 → 95.2 | 93 |

| Secondary | Acetone:Et₂O 80:20 | 95.2 → 98.5 | 91 |

Chromatographic Purification

Preparative HPLC with C18 columns (12 μm particle size) using methanol/water/diethylamine (55:45:0.10) resolves this compound from sophoridine and matrine with baseline separation (R > 2.1). Scale-up to pilot systems achieves throughputs of 1.2 kg/day using simulated moving bed chromatography.

Analytical Methods for Quality Control

HPLC-DAD Quantification

The USP-compliant method employs:

-

Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

-

Mobile phase: MeOH/0.1% DEA (55:45)

-

Flow rate: 1.0 mL/min

-

Detection: 220 nm

Validation parameters meet ICH Q2(R1) guidelines:

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.9998 (1–100 μg/mL) |

| LOD | 0.12 μg/mL |

| LOQ | 0.36 μg/mL |

| Intraday RSD (%) | 0.83 |

Industrial-Scale Production Considerations

Solvent Recycling Systems

Chinese patent CN1325495C discloses closed-loop solvent recovery achieving 92% acetone and 88% chloroform reuse through fractional distillation. This reduces production costs by 34% compared to single-use systems.

Crystallization Kinetics

Industrial crystallizers maintain supersaturation ratios (σ) of 1.3–1.5 through controlled cooling (0.5°C/min). Seeding with 0.1% (w/w) this compound monohydrate crystals ensures uniform particle size distribution (D90 < 50 μm).

Recent Advances in Hybrid Derivatives

Antitumor this compound-Cinnamates

Structure-activity relationship studies identify electron-withdrawing substituents as critical for potency. Compound 5e (3,4-dichlorocinnamate) demonstrates IC₅₀ = 2.1 μM against HepG2 cells via mitochondrial apoptosis pathways.

| Derivative | Substituent | HepG2 IC₅₀ (μM) | Apoptosis Induction |

|---|---|---|---|

| 5e | 3,4-Cl₂ | 2.1 | 83% (10 μM) |

| 5g | 4-CF₃ | 3.8 | 67% (10 μM) |

| 8 | 4-NO₂ | 4.5 | 58% (10 μM) |

Chemical Reactions Analysis

Chemical Reactions Involving Sophocarpine

This compound's chemical structure, featuring an α,β-unsaturated carbonyl group, makes it a versatile starting material for drug synthesis and structural modification because it provides a reactive site for nucleophiles .

Synthesis of this compound-Cinnamic Acid Hybrids

this compound can be used to synthesize this compound-cinnamic acid hybrids . The key intermediate for this process is obtained through an oxidation reaction of this compound using and 10% .

Synthesis of Matrine Derivatives

this compound can be reacted with indole or cyclohexylamine to produce matrine derivatives via Michael addition :

-

Reacting this compound and indole with cesium chloride as a catalyst in petroleum ether produces matrine derivative 1 .

-

Reacting this compound and cyclohexylamine in deionized water produces matrine derivative 2 .

Electrophysiological Properties

this compound's electrophysiological properties have been studied through various experiments :

-

Measuring current in whole cell and single channel configurations

-

Observing changes in and -tail currents

Research suggests that this compound might inhibit , which could increase the action potential duration (APD) .

Pharmacokinetic Interactions

This compound can interact with other drugs, affecting their pharmacokinetics . For example, it has been shown to alter the pharmacokinetics of umbralisib in rats . When combined with this compound, umbralisib showed significantly reduced area under the curve (AUC and AUC ), maximum concentration (), and time to maximum concentration () . This suggests that this compound can increase the metabolism of umbralisib .

Data Table: Effects of this compound on Umbralisib Pharmacokinetics in Rats

| Parameter | Umbralisib Alone | Umbralisib + this compound |

|---|---|---|

| AUC (ng/mL*h) | 4428.214 ± 739.374 | 2413.341 ± 537.196 |

| AUC (ng/mL*h) | 4511.848 ± 741.793 | 2462.799 ± 535.736 |

| (ng/mL) | 319.400 ± 67.426 | 166.011 ± 56.387 |

| (h) | 1.250 ± 0.274 | 0.250 ± 0.274 |

These results suggest that concurrent use of umbralisib with this compound should be approached cautiously, and dose adjustments may be necessary .

Other Activities

This compound has demonstrated a range of biological activities, including anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, and organ-protective effects . It modulates various signaling pathways such as NF-κB, MAPK, PI3K/AKT, and AMPK .

Scientific Research Applications

Pharmacological Properties

Sophocarpine exhibits a wide range of pharmacological effects, including:

- Anti-inflammatory : this compound has been shown to modulate inflammatory responses by influencing various signaling pathways such as NF-κB and MAPK, leading to reduced inflammation in conditions like asthma and liver injury .

- Analgesic : Studies indicate that this compound possesses analgesic properties, potentially through calcium channel modulation .

- Antiviral : Research demonstrates its effectiveness against several viruses, including hepatitis B and enterovirus 71, by inhibiting viral replication and entry into host cells .

- Anticancer : this compound has shown promise in inhibiting tumor progression by targeting microRNA pathways and regulating epithelial-mesenchymal transition .

- Organ Protection : It exhibits protective effects on organs such as the liver and heart, reducing damage from toxins and inflammatory agents .

Anti-inflammatory Applications

This compound has demonstrated efficacy in treating inflammatory diseases. For instance, it has been effective in reducing symptoms in models of asthma by regulating cytokine production and reducing pulmonary damage .

Antiviral Treatments

The compound shows potential as an antiviral agent against hepatitis B virus and enterovirus infections. In vitro studies have confirmed its ability to inhibit viral replication, suggesting a role in managing viral diseases .

Cancer Therapy

Recent studies highlight this compound's role in cancer treatment, particularly in inhibiting tumor growth through modulation of miR-21 expression. This suggests its potential as a therapeutic agent in oncology .

Cardiovascular Health

This compound's antiarrhythmic properties make it a candidate for treating arrhythmias associated with viral infections. Clinical studies report significant improvements in patients treated with this compound for arrhythmias related to myocarditis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Gao et al., 2012 | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in asthma models. |

| Jin et al., 2017 | Antiviral | Inhibited enterovirus 71 replication effectively in cell cultures. |

| Chen et al., 2020 | Cardiovascular | Achieved an 89.7% success rate in reducing arrhythmias among treated patients. |

| Wang et al., 2021 | Cancer | Inhibited epithelial-mesenchymal transition in cancer cells via miR-21 regulation. |

Mechanism of Action

Sophocarpine exerts its effects through multiple molecular targets and pathways:

MAPK Pathway: It modulates the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.

PI3K/AKT Pathway: This compound affects the phosphoinositide 3-kinase (PI3K)/AKT pathway, which plays a role in cell survival and metabolism.

AMPK Pathway: The compound activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, regulating energy homeostasis.

Comparison with Similar Compounds

Sophocarpine is often compared with other quinolizidine alkaloids, such as:

This compound’s uniqueness lies in its broad spectrum of pharmacological activities and its potential for use in various therapeutic applications .

Biological Activity

Sophocarpine, a natural quinolizidine alkaloid derived from the plant Sophora flavescens, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antiviral Effects : Notably against hepatitis B virus (HBV).

- Anti-inflammatory Properties : Modulating inflammatory responses through various signaling pathways.

- Anticancer Activity : Inhibiting tumor progression in several cancer types.

- Organ Protection : Particularly in liver and cardiac tissues.

- Analgesic Effects : Reducing pain responses in animal models.

This compound's pharmacological effects are primarily mediated through its interaction with multiple signaling pathways:

- NF-κB Pathway : Inhibition of this pathway reduces inflammation and apoptosis in various tissues .

- PI3K/AKT/mTOR Pathway : this compound has been shown to downregulate this pathway, leading to decreased cancer cell proliferation and increased apoptosis .

- AMPK Pathway : Modulation of energy metabolism and cellular stress responses .

Antiviral Activity

This compound has demonstrated significant anti-HBV activity. In vitro studies using HepG2.2.15 cell lines showed that this compound reduced HBsAg and HBeAg secretion, indicating its potential as an antiviral agent .

Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS)-induced liver injury in mice, this compound improved liver function and reduced oxidative stress markers. The survival rate of this compound-treated mice was significantly higher compared to untreated controls, demonstrating its protective effects against inflammatory liver injury .

Anticancer Properties

This compound has been studied for its anticancer effects, particularly against castration-resistant prostate cancer (CRPC). It inhibited cell proliferation and migration while promoting apoptosis through the inactivation of the PI3K/AKT/mTOR signaling pathway .

Analgesic Effects

In pain models, this compound exhibited notable analgesic properties. Administration at doses of 80 mg/kg significantly reduced pain responses in formalin-induced pain tests .

Case Studies

-

Hepatitis B Virus Infection :

- Study found that this compound effectively inhibited HBV replication in vitro, suggesting potential for clinical application in HBV treatment.

- Liver Injury Model :

- Castration-resistant Prostate Cancer :

Data Tables

Q & A

Q. What are the primary mechanisms through which Sophocarpine exerts its anti-tumor effects?

this compound inhibits cancer progression via modulation of the PTEN/PI3K/Akt signaling pathway, as demonstrated in glioblastoma (GBM) models. Key findings include G0/G1 cell cycle arrest, apoptosis induction (via upregulation of cleaved Caspase-3 and P53), and suppression of Cyclin D1 and B1 . Methodologically, these effects were validated using CCK-8 assays, flow cytometry, and Western blotting . Researchers should prioritize pathway-specific assays (e.g., phosphorylation analysis of Akt-Thr308/Ser473) to confirm target engagement .

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

Standardize cell lines (e.g., U251 and C6 GBM cells), solvent controls (DMSO concentration ≤0.1%), and dose-response curves (e.g., 10–100 μM range). Use multiple viability assays (CCK-8, colony formation) and apoptosis markers (Annexin V/PI staining) to cross-validate results . Document batch-to-batch variability in this compound purity (≥98% required) and storage conditions (-80°C for dissolved samples) to minimize experimental noise .

Q. What are the recommended in vitro and in vivo models for studying this compound’s anti-metastatic properties?

For in vitro migration, use transwell and wound-healing assays with GBM or hepatocellular carcinoma cell lines. In vivo, employ xenograft models (e.g., rat colon adenocarcinoma) with this compound administered intraperitoneally (50 mg/kg/d). Note that tumor growth suppression may be partial, necessitating combinatorial therapies to address resistance mechanisms .

Advanced Research Questions

Q. How can researchers address contradictory results in this compound’s efficacy across different cancer types?

Contradictions may arise from tissue-specific signaling crosstalk or variations in PTEN expression. To resolve this:

- Perform RNA sequencing to identify pathway-specific differentially expressed genes.

- Use isoform-specific inhibitors (e.g., PI3Kα vs. PI3Kβ) to dissect mechanistic nuances .

- Conduct meta-analyses of existing datasets (e.g., TCGA) to correlate this compound sensitivity with genetic biomarkers .

Q. What experimental strategies optimize this compound’s bioavailability and target specificity in neurological cancers?

- Formulation : Use nanoparticle encapsulation to enhance blood-brain barrier penetration, as demonstrated in GBM studies .

- Combinatorial screens : Pair this compound with PI3K/Akt inhibitors (e.g., LY294002) to amplify efficacy and reduce off-target effects .

- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via HPLC-MS in rodent models, adjusting dosing schedules to maintain therapeutic thresholds .

Q. How should researchers design studies to investigate this compound’s dual role in apoptosis and immune modulation?

- Multi-omics integration : Combine transcriptomic data (NF-κB/STAT pathways) with cytokine profiling (TNF-α, IL-6) to map immune-related mechanisms .

- Co-culture systems : Use GBM cells with microglia or T-cells to model tumor-immune interactions under this compound treatment .

- In vivo validation : Employ syngeneic models with immune-competent hosts to assess tumor-infiltrating lymphocyte activity .

Methodological and Analytical Guidance

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Use nonlinear regression (e.g., log-inhibitor vs. normalized response) to calculate IC50 values.

- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons in viability assays .

- For in vivo studies, power calculations (α=0.05, β=0.2) should determine sample sizes to account for inter-animal variability .

Q. How can researchers validate this compound’s off-target effects in kinase signaling pathways?

- Kinase profiling screens : Use platforms like KinomeScan to assess inhibition of HERG K+ channels or MAPK family members .

- CRISPR-Cas9 knockout models : Target putative off-pathway genes (e.g., ERK, JNK) to isolate this compound’s primary mechanisms .

Q. What criteria should guide the selection of control groups in this compound studies?

- Positive controls : Include known PI3K/Akt inhibitors (e.g., Wortmannin) to benchmark pathway inhibition .

- Vehicle controls : Match solvent composition (e.g., DMSO concentration) to experimental groups .

- Baseline controls : Measure untreated cell/animal viability and apoptosis rates to normalize data .

Data Interpretation and Reporting

Q. How should researchers report conflicting results in this compound’s in vivo efficacy?

- Clearly distinguish between tumor growth inhibition (e.g., reduced volume) and symptomatic relief (e.g., cachexia mitigation) .

- Discuss confounding variables (e.g., metabolic heterogeneity in xenografts) in the limitations section .

- Provide raw datasets and reproducibility protocols as supplementary materials .

Q. What frameworks ensure rigorous hypothesis testing in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.